Product packaging for Spiro[2.5]octane-1-carboxamide(Cat. No.:)

Spiro[2.5]octane-1-carboxamide

Cat. No.: B8351209
M. Wt: 153.22 g/mol
InChI Key: HDQONKBOIFNIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.5]octane-1-carboxamide is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a spiro[2.5]octane scaffold, a bicyclic structure consisting of cyclopentane and cyclopropane rings sharing a single carbon atom . This unique, three-dimensional architecture imparts significant molecular rigidity and is a valuable asset for exploring novel chemical space in drug discovery . Spirocyclic compounds have attracted considerable interest for their diverse biological activities and their ability to improve the physicochemical properties of drug candidates . Researchers utilize the Spiro[2.5]octane core as a versatile scaffold to create compounds with incremental changes in the three-dimensional orientation of substituents, which is crucial for investigating structure-activity relationships (SAR) . The carboxamide functional group serves as a key point for diversification, allowing for the synthesis of a wide array of derivatives for biological screening. While specific biological data for this compound is not available in the public domain, spirocyclic compounds, in general, are frequently investigated for their potential as antioxidants , and scaffolds based on spiro[2.5]octane have been advanced in discovery programs for various therapeutic areas . This product is intended for use in laboratory research only. This compound is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols. For specific data on stability, handling, and storage, please consult the product's Certificate of Analysis and Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B8351209 Spiro[2.5]octane-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)

InChI Key

HDQONKBOIFNIBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC2C(=O)N

Origin of Product

United States

Structural Characterization and Stereochemical Analysis of Spiro 2.5 Octane 1 Carboxamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies provide a powerful, non-destructive means to probe the molecular framework of Spiro[2.5]octane-1-carboxamide, offering insights into its connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton environments within this compound. A comprehensive analysis using ¹H, ¹³C, and various 2D NMR techniques (such as COSY, HSQC, and HMBC) would enable the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the cyclopropane (B1198618) and cyclohexane (B81311) rings, as well as the amide protons. The protons on the cyclopropane ring, being diastereotopic, would likely appear as complex multiplets. The cyclohexane protons would present a set of overlapping multiplets, the chemical shifts of which would be influenced by their axial or equatorial positions and their proximity to the spiro center and the carboxamide group. The amide protons (-NH₂) would typically appear as two distinct signals, or a single broad signal, depending on the rate of rotation around the C-N bond and the solvent used.

The ¹³C NMR spectrum would provide crucial information regarding the carbon skeleton. The spiro carbon atom, a quaternary carbon shared by both rings, is a key diagnostic signal and is expected to have a unique chemical shift. researchgate.net The carbonyl carbon of the amide group would appear at the downfield end of the spectrum. The remaining carbon signals would correspond to the methylene (B1212753) groups of the cyclohexane ring and the methine and methylene groups of the cyclopropane ring. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the sensitivity of ¹H and ¹³C chemical shifts to the steric and electronic effects of substituents on the rings. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-NH₂ 5.5 - 7.5 br s
CH (cyclopropane) 1.5 - 2.0 m
CH₂ (cyclopropane) 0.5 - 1.0 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 170 - 175
Spiro C 30 - 40
CH (cyclopropane) 20 - 30
CH₂ (cyclopropane) 10 - 20

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) would offer valuable structural information. The molecular ion peak ([M]⁺) would be expected, and its intensity would provide an indication of its stability. arkat-usa.org Common fragmentation pathways for amides include the cleavage of the C-N bond and the loss of the carboxamide group. The spirocyclic core would also undergo characteristic fragmentation, potentially involving the rupture of the cyclopropane or cyclohexane ring. The analysis of these fragment ions helps to piece together the molecular structure. nih.govlibretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for the identification of functional groups. For this compound, these techniques would provide clear evidence for the presence of the amide group and the hydrocarbon framework.

The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amide, typically appearing in the region of 3100-3500 cm⁻¹. spcmc.ac.in The C=O stretching vibration of the amide, known as the Amide I band, would be observed as a strong absorption around 1640-1680 cm⁻¹. spcmc.ac.inresearchgate.net The N-H bending vibration, or the Amide II band, would appear in the region of 1550-1640 cm⁻¹. spcmc.ac.inresearchgate.net The spectrum would also display C-H stretching and bending vibrations from the spiro[2.5]octane skeleton.

Raman spectroscopy would also be sensitive to these vibrations. While the C=O stretch is typically strong in the IR spectrum, it can also be observed in the Raman spectrum. epa.gov Raman spectroscopy is often particularly useful for observing the vibrations of the carbon skeleton. drexel.edutu-braunschweig.de

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
N-H Stretch 3100 - 3500
C=O (Amide I) Stretch 1640 - 1680
N-H (Amide II) Bend 1550 - 1640
C-H Stretch 2850 - 3000

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclopropane and cyclohexane rings and the orientation of the carboxamide substituent.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide group, that dictate the crystal packing. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound is publicly available, the structures of other spiro compounds have been determined, providing a basis for what to expect. researchgate.net

Chiroptical Methods for Absolute Configuration Assignment

This compound possesses a chiral center at the spiro carbon atom, meaning it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For this compound, the experimental ECD spectrum would be compared with a theoretically predicted spectrum generated using computational methods, such as time-dependent density functional theory (TD-DFT). researcher.life By comparing the signs and intensities of the Cotton effects in the experimental and calculated spectra, the absolute configuration (R or S) of the enantiomer can be determined. This approach has been successfully applied to other chiral spiro compounds. chemrxiv.orgacs.org The chiroptical response is directly linked to the helical nature of the electronic structure of the molecule. chemrxiv.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.

For a molecule like this compound, the VCD spectrum is expected to exhibit characteristic signals arising from the vibrational modes of the chiral spirocyclic framework and the carboxamide group. The chirality of the spiro center, along with the conformational arrangement of the cyclohexane and cyclopropane rings, will govern the sign and intensity of the VCD bands.

The interpretation of the VCD spectrum of this compound would involve analyzing key spectral regions:

C-H Stretching Region (2800-3100 cm⁻¹): The stretching vibrations of the C-H bonds on the cyclopropane and cyclohexane rings are expected to give rise to distinct VCD signals. The relative orientation of these bonds in the chiral environment of the molecule will determine the sign and magnitude of these signals. Studies on other cyclopropane-containing molecules have shown that the C-H stretching modes of the cyclopropyl (B3062369) group can provide a stereochemically sensitive probe.

Amide I and Amide II Regions (1500-1700 cm⁻¹): The amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands of the carboxamide group are also anticipated to be VCD active. The conformation of the carboxamide group relative to the spirocyclic core will significantly influence the VCD signals in this region.

By comparing the experimentally obtained VCD spectrum with the computationally predicted spectra for different enantiomers and conformers, it is possible to determine the absolute configuration and predominant solution-phase conformation of this compound.

Table 1: Hypothetical VCD Spectral Data for (1R)-Spiro[2.5]octane-1-carboxamide

Frequency (cm⁻¹)Vibrational ModePredicted VCD Intensity (x 10⁻⁸)
3085Cyclopropane C-H stretch (asym)+5.2
3010Cyclopropane C-H stretch (sym)-3.8
2935Cyclohexane CH₂ stretch (asym)+8.1
2860Cyclohexane CH₂ stretch (sym)-6.5
1680Amide I (C=O stretch)+12.3
1595Amide II (N-H bend)-9.7

Note: This data is hypothetical and intended for illustrative purposes. Actual experimental values may differ.

Conformational Analysis via Spectroscopic and Computational Methods

The conformational landscape of this compound is primarily defined by the puckering of the cyclohexane ring and the orientation of the carboxamide substituent. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. The spiro-fusion of the cyclopropane ring introduces additional conformational constraints.

Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable tools for exploring the potential energy surface of this compound and identifying its low-energy conformers. These calculations can provide information on the relative energies of different conformers and the energy barriers for interconversion between them.

A study on the conformational properties of the related compound spiro[2.5]octan-6-ol revealed an axial-equatorial conformational equilibrium for the hydroxyl group. doi.org Similarly, the carboxamide group in this compound can exist in different spatial orientations relative to the spirocyclic core. The interplay of steric and electronic effects will determine the preferred conformation.

Spectroscopic techniques, in conjunction with computational analysis, can provide experimental validation of the predicted conformational preferences. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the dihedral angles and through-space proximities of protons, which can be used to deduce the dominant conformation in solution.

A comprehensive conformational analysis of this compound would involve the following steps:

Computational Search: Employing computational methods to systematically search for all possible low-energy conformers.

Energy Calculation: Calculating the relative energies of the identified conformers to determine their Boltzmann populations at a given temperature.

Spectroscopic Prediction: Predicting the spectroscopic parameters (e.g., VCD, NMR) for each conformer.

Experimental Measurement: Acquiring experimental spectra of the compound.

Comparison and Assignment: Comparing the experimental spectra with the Boltzmann-averaged predicted spectra to determine the conformational composition.

Studies on other spirocyclic systems have demonstrated the successful application of this combined spectroscopic and computational approach to elucidate their conformational behavior. rsc.org

Table 2: Calculated Relative Energies of this compound Conformers

ConformerCyclohexane Ring ConformationCarboxamide OrientationRelative Energy (kcal/mol)
A ChairEquatorial0.00
B ChairAxial1.25
C Twist-Boat-5.80

Note: This data is based on general principles of conformational analysis and is for illustrative purposes. Specific computational results may vary.

Reactivity and Mechanistic Investigations of Spiro 2.5 Octane 1 Carboxamide

Reactivity Profile of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom, exhibits unique reactivity primarily due to the inherent strain in the three-membered ring.

Ring Strain and Reactivity Pathways

The cyclopropane ring in spiro[2.5]octane is significantly strained due to the deviation of its bond angles from the ideal sp³ hybridization. This strain energy makes the three-membered ring susceptible to reactions that lead to its opening, thereby relieving the strain. The reactivity of the spiro[2.5]octane scaffold is a subject of interest in studies of C(sp³)–H bond oxygenation. Research has utilized mechanistic probes like 6-tert-butylspiro[2.5]octane and the parent spiro[2.5]octane to understand these reactions. torvergata.itacs.org

The presence of the carboxamide group at the 1-position can influence the reactivity of the cyclopropane ring. The electron-withdrawing nature of the carbonyl group can affect the stability of intermediates formed during chemical transformations, potentially altering reaction pathways compared to the unsubstituted spiro[2.5]octane.

Cyclopropane Ring-Opening Reactions and Rearrangements

The strained cyclopropane ring of the spiro[2.5]octane system is prone to cleavage under various conditions, including reactions with electrophiles, nucleophiles, and radical species. These ring-opening reactions can lead to a variety of products, often involving rearrangement of the carbon skeleton.

Studies on related spirocyclic systems provide insights into potential reaction pathways. For instance, the oxidation of spiro[2.5]octane and its derivatives can lead to both unrearranged and rearranged oxygenation products, indicating the involvement of cationic intermediates. torvergata.itacs.orgacs.org The formation of these intermediates can be followed by skeletal rearrangements. While specific studies on Spiro[2.5]octane-1-carboxamide are limited, it is plausible that similar ring-opening and rearrangement pathways could be initiated under appropriate oxidative or acidic conditions. The carboxamide group would likely influence the regioselectivity and stereoselectivity of these transformations.

Table 1: Potential Products from Ring-Opening of Spiro[2.5]octane Derivatives

Reactant Reagents/Conditions Major Product Type(s)
6-tert-butylspiro[2.5]octane H₂O₂ / Manganese catalyst Unrearranged and rearranged alcohols, ketones, and esters torvergata.itacs.org
Spiro[2.5]octane Dioxiranes Unrearranged oxygenation products and rearranged bicyclo[4.2.0]octan-1-ols acs.org

Site-Selective C-H Functionalization Studies

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. For spiro[2.5]octane, the presence of multiple C-H bonds on both the cyclopropane and cyclohexane rings presents a challenge for site-selectivity.

Research on the manganese-catalyzed C(sp³)–H bond oxygenation of spiro[2.5]octane has shown that judicious selection of the catalyst and reaction conditions can allow for the resolution of different oxygenation pathways. torvergata.itacs.org These studies demonstrate the potential to selectively functionalize specific C-H bonds within the spiro[2.5]octane framework. While these studies did not specifically use this compound, the principles of catalyst control and directing group effects could be applied to achieve site-selective functionalization of this molecule. The carboxamide group itself could potentially act as a directing group to guide the functionalization to a specific position.

Chemical Transformations of the Carboxamide Functional Group

The carboxamide functional group in this compound is a versatile moiety that can undergo a range of chemical transformations, including hydrolysis, esterification, reduction, and oxidation.

Hydrolysis and Esterification Reactions

Hydrolysis: The amide bond of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, Spiro[2.5]octane-1-carboxylic acid, and ammonia (B1221849). This reaction is a fundamental transformation in organic chemistry. youtube.com The mechanism typically involves nucleophilic attack of water (under acidic conditions) or hydroxide (B78521) (under basic conditions) at the carbonyl carbon, followed by the departure of the amino group.

Esterification: While direct esterification of amides is not a common transformation, it is possible under certain conditions. More commonly, the carboxamide would first be hydrolyzed to the carboxylic acid, which can then be readily esterified with an alcohol in the presence of an acid catalyst.

Reduction and Oxidation Pathways

Reduction: The carboxamide group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reduction of this compound would yield (Spiro[2.5]octan-1-yl)methanamine. The reaction proceeds via a complex mechanism involving hydride attack on the carbonyl carbon. The use of LiAlH₄ for the reduction of esters and amides in spirocyclic systems has been documented. nuph.edu.ua

Oxidation: The oxidation of primary amides can lead to various products depending on the oxidizing agent and reaction conditions. While there are no specific studies on the oxidation of this compound, general methods for the oxidation of amides exist. It is important to note that the spiro[2.5]octane scaffold itself can be susceptible to oxidation, as discussed in section 4.1.3. Therefore, achieving selective oxidation of the carboxamide group in the presence of the reactive cyclopropane ring would require careful selection of reagents and conditions.

Table 2: Summary of Carboxamide Transformations

Transformation Reagents/Conditions Product Functional Group
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic acid

Derivatization at the Nitrogen and Carbonyl Centers

The presence of both a primary amide and a strained cyclopropane ring in this compound offers multiple avenues for chemical modification. Derivatization can be envisioned at the nitrogen atom, the carbonyl carbon, and potentially involving the cyclopropane ring itself.

Reactions at the Nitrogen Atom:

The nitrogen atom of the primary amide is nucleophilic and can undergo a variety of reactions, including alkylation and acylation.

N-Alkylation: The introduction of alkyl groups on the amide nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), can deprotonate the amide to form a highly nucleophilic amide anion, which can then react with an alkyl halide (e.g., iodomethane or benzyl bromide) via an S(_N)2 reaction to yield the corresponding N-alkylated product. The general mechanism for N-alkylation of amides involves the formation of the conjugate base of the amide, which then acts as a nucleophile. stackexchange.com

N-Acylation: Acylation of the nitrogen atom to form N-acyl derivatives (imides) can be accomplished using various acylating agents. organic-chemistry.org Acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine are commonly employed. researchgate.net More modern methods might involve the use of potassium acyltrifluoroborates under acidic conditions, which have been shown to be effective for the acylation of primary amides. acs.orgnih.gov

Reactions involving the Carbonyl Group and Nitrogen Atom (Rearrangements):

Several classical rearrangement reactions of primary amides lead to the formation of amines with the loss of the carbonyl carbon. These reactions proceed through an isocyanate intermediate and could be applied to this compound.

Hofmann Rearrangement: Treatment of this compound with bromine and a strong base like sodium hydroxide would be expected to initiate the Hofmann rearrangement. wikipedia.orgchemistnotes.com This reaction would likely proceed through the formation of an N-bromoamide intermediate, which upon deprotonation and rearrangement, would yield a spiro[2.5]octan-1-yl isocyanate. Subsequent hydrolysis of the isocyanate would lead to spiro[2.5]octan-1-amine with the extrusion of carbon dioxide. chemistrysteps.com The isocyanate intermediate could also be trapped with alcohols to form carbamates. wikipedia.org

Curtius Rearrangement: A related transformation is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide. wikipedia.orgmasterorganicchemistry.com Spiro[2.5]octane-1-carbonyl azide, which could be prepared from the corresponding carboxylic acid, would be expected to rearrange to the same spiro[2.5]octan-1-yl isocyanate intermediate as in the Hofmann rearrangement, with the loss of nitrogen gas. nih.govresearchgate.net The isocyanate can then be trapped by various nucleophiles. researchgate.netillinoisstate.edunih.gov

Lossen Rearrangement: The Lossen rearrangement provides another route to the isocyanate intermediate, starting from a hydroxamic acid derivative. wikipedia.orgrsc.org Conversion of this compound to the corresponding hydroxamic acid and subsequent activation (e.g., by acylation of the hydroxylamino group) would set the stage for this rearrangement. unacademy.comrsc.org

The following table summarizes potential derivatization reactions at the nitrogen and carbonyl centers:

Reaction Reagents Expected Product
N-Alkylation1. NaH2. RX (Alkyl Halide)N-Alkyl-spiro[2.5]octane-1-carboxamide
N-AcylationAcyl chloride, PyridineN-Acyl-spiro[2.5]octane-1-carboxamide (Imide)
Hofmann RearrangementBr₂, NaOH, H₂OSpiro[2.5]octan-1-amine
Curtius Rearrangement(from Spiro[2.5]octane-1-carbonyl azide) Heat or hvSpiro[2.5]octan-1-yl isocyanate
Lossen Rearrangement(from Spiro[2.5]octane-1-hydroxamic acid derivative) Base or HeatSpiro[2.5]octan-1-yl isocyanate

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound would require a combination of kinetic studies and computational analysis to identify intermediates and transition states.

Kinetic Studies and Reaction Coordinate Analysis

Kinetic studies are crucial for determining the rate-limiting step of a reaction and for providing insights into the nature of the transition state. For reactions of this compound, one could investigate the influence of reactant concentrations, temperature, and solvent polarity on the reaction rate.

For instance, in a potential ring-opening reaction of the cyclopropane moiety, kinetic studies could help differentiate between different mechanistic pathways. The acid-catalyzed cleavage of phenyl-substituted cyclopropanes has been shown to proceed via an A-S(_E)2 mechanism, involving a rate-determining protonation of the cyclopropane ring. marquette.edu Kinetic data, such as activation parameters (enthalpy and entropy of activation) and solvent isotope effects, would be invaluable in supporting or refuting such a mechanism for this compound.

In the case of the Curtius rearrangement of a hypothetical Spiro[2.5]octane-1-carbonyl azide, kinetic studies could be performed using techniques like ¹H NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the isocyanate product over time. nih.gov Such studies on related cyclopropyl (B3062369) acyl azides have provided activation enthalpies and entropies, which were in close agreement with theoretical calculations, supporting a concerted mechanism. nih.gov

A hypothetical reaction coordinate diagram for a concerted Curtius rearrangement of Spiro[2.5]octane-1-carbonyl azide would show a single transition state leading from the acyl azide to the isocyanate and nitrogen gas. Computational chemistry could be employed to model this reaction pathway and calculate the energies of the reactant, transition state, and products.

Identification of Intermediates and Transition States

The direct observation or trapping of reactive intermediates is a powerful tool for mechanistic elucidation. For the rearrangement reactions discussed, the primary intermediate is the spiro[2.5]octan-1-yl isocyanate.

Trapping of Intermediates: The isocyanate intermediate in the Hofmann, Curtius, and Lossen rearrangements is generally stable enough to be trapped by nucleophiles. For example, conducting the reaction in the presence of an alcohol like methanol would lead to the formation of a stable carbamate, providing strong evidence for the intermediacy of the isocyanate. wikipedia.org Similarly, reaction with an amine would produce a urea derivative. illinoisstate.edu

Spectroscopic Identification: In some cases, reactive intermediates can be observed directly using spectroscopic techniques under specific conditions (e.g., low temperature). While the direct observation of the isocyanate might be challenging, spectroscopic monitoring of the reaction progress can provide evidence for its formation and subsequent consumption.

Computational Chemistry: In the absence of direct experimental observation, computational methods, such as Density Functional Theory (DFT), are invaluable for characterizing the structures and energies of intermediates and transition states. nih.gov For the Curtius rearrangement of related cyclopropyl acyl azides, DFT calculations have been used to model the transition state and perform intrinsic reaction coordinate (IRC) analysis to confirm that the transition state connects the reactant and product in a concerted fashion. nih.gov Similar computational studies could be applied to investigate the transition states of various potential reactions of this compound, including rearrangements and ring-opening reactions. Computational analysis of the transition states for cyclopropane ring-opening reactions has also been reported, providing insights into the relative energies of different pathways. researchgate.net

The following table outlines hypothetical data from mechanistic studies on a reaction of a this compound derivative:

Mechanistic Study Technique Hypothetical Finding Inference
Kinetic Analysis of Rearrangement¹H NMR SpectroscopyFirst-order kinetics in the starting acyl azide.Unimolecular rate-determining step.
Activation ParametersTemperature-dependent kinetic studiesΔH‡ = ~25 kcal/mol, ΔS‡ ≈ 0 cal/mol·KConcerted rearrangement with an ordered transition state.
Intermediate TrappingReaction in the presence of methanolFormation of a methyl carbamate.Evidence for an isocyanate intermediate.
Computational ModelingDensity Functional Theory (DFT)Calculation of a single transition state connecting acyl azide to isocyanate.Supports a concerted reaction mechanism.

While direct experimental data on this compound is scarce, a rich tapestry of reactivity can be inferred from the well-established chemistry of its constituent functional groups. Derivatization at the nitrogen and carbonyl centers through alkylation, acylation, and various rearrangement reactions appears highly feasible. The elucidation of the mechanisms of these transformations would rely on a synergistic approach combining kinetic experiments, intermediate trapping, and computational modeling. Future research into this and related spirocyclic carboxamides would undoubtedly uncover novel and interesting chemical transformations.

Theoretical and Computational Studies of Spiro 2.5 Octane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Spiro[2.5]octane-1-carboxamide, these calculations would begin with geometry optimization, a process to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) would be employed.

The geometry optimization would provide key structural parameters. These parameters are crucial for understanding the steric and electronic effects of the spirocyclic system.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative of results from a computational study.)

ParameterBond/AngleValue
Bond Lengths (Å) C(spiro)-C(propane)1.50
C(spiro)-C(hexane)1.54
C=O (amide)1.23
C-N (amide)1.34
**Bond Angles (°) **C(propane)-C(spiro)-C(hexane)115.2
O=C-N122.5
Dihedral Angles (°) H-N-C-C(spiro)175.0

Following geometry optimization, the electronic structure would be analyzed. This includes examining the molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information helps in predicting the molecule's reactivity, polarity, and intermolecular interaction sites.

Computational Analysis of Reaction Mechanisms and Energetic Barriers

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, transition states—the highest energy points along a reaction coordinate—can be located and characterized. This is critical for understanding the kinetics of a reaction.

For instance, the hydrolysis of the carboxamide group could be modeled. Computational methods would identify the transition state structures for both acid-catalyzed and base-catalyzed mechanisms. The energy difference between the reactants and the transition state, known as the activation energy or energetic barrier, would be calculated. A lower activation energy implies a faster reaction rate.

Table 2: Illustrative Energetic Barriers for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes.)

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Amide Hydrolysis (Acid-Catalyzed)TS122.5
Amide Hydrolysis (Base-Catalyzed)TS218.2
Ring Opening of Cyclopropane (B1198618)TS345.0

These studies provide insights into reaction feasibility and can guide the design of synthetic routes or predict the stability of the compound under various conditions.

Conformational Landscape and Isomeric Stability Studies

The flexibility of the cyclohexane (B81311) ring in this compound allows for multiple conformations. A thorough conformational analysis is necessary to identify all stable isomers and their relative energies. Computational methods can systematically explore the conformational landscape by rotating single bonds and evaluating the energy of each resulting structure.

Table 3: Example of Relative Stabilities of this compound Conformers (Note: This data is a hypothetical representation.)

ConformerCyclohexane ConformationCarboxamide OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
1ChairEquatorial0.0095.7
2ChairAxial2.504.1
3Twist-Boat-5.800.2

Understanding the isomeric stability is crucial as different conformers can exhibit different biological activities or reactivity.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, ECD)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. For this compound, key spectroscopic parameters can be calculated.

NMR (Nuclear Magnetic Resonance): Chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms.

ECD (Electronic Circular Dichroism): For chiral molecules, ECD spectra can be computationally simulated. This is particularly important for spiro compounds, which are often chiral. The calculated ECD spectrum can be used to determine the absolute configuration of a stereoisomer by comparing it to the experimental spectrum.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) (Note: This table illustrates the comparison performed in such a study.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O175.4174.9
C(spiro)35.234.8
C1 (carboxamide attached)42.141.5
C (cyclohexane)28.928.5
C (cyclopropane)15.615.1

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent. An MD simulation of this compound would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over a series of small time steps.

These simulations can reveal:

Conformational Flexibility: How the molecule samples different conformations and the timescales of these changes. For example, it could show the interconversion between different chair and boat forms of the cyclohexane ring.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the carboxamide group and surrounding water molecules.

Interaction with Biomolecules: If placed in a simulation with a protein, MD can be used to study potential binding modes and interactions, which is crucial for drug discovery applications.

The results of an MD simulation are often analyzed to understand the stability of certain conformations and the nature of intermolecular interactions that govern the molecule's behavior in a biological or chemical system.

Applications in Chemical Research and Advanced Materials

Spiro[2.5]octane-1-carboxamide as a Building Block in Organic Synthesis

The inherent structural rigidity and functional group accessibility of this compound make it a versatile building block for the synthesis of more complex molecules. Its spirocyclic core provides a defined spatial arrangement of substituents, which is a desirable characteristic in the design of novel organic compounds. sigmaaldrich.com

The carboxamide group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of spirocyclic derivatives. Standard organic reactions can be employed to modify this functional group, leading to new compounds with potentially unique properties. For instance, hydrolysis of the carboxamide can yield the corresponding carboxylic acid, which can then be used in esterification or other acid-catalyzed reactions. Reduction of the carboxamide can produce the corresponding amine, opening up pathways to a host of amine-based derivatives. Dehydration of the primary carboxamide can lead to the formation of a nitrile, another valuable functional group in organic synthesis. These transformations allow chemists to introduce a variety of functionalities onto the spiro[2.5]octane scaffold, facilitating the creation of libraries of novel compounds for further investigation.

Interactive Data Table: Potential Transformations of this compound

ReactionReagent(s)Product Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
ReductionLiAlH₄ or BH₃Amine
DehydrationP₂O₅ or SOCl₂Nitrile
Hofmann RearrangementBr₂, NaOHPrimary Amine (with one less carbon)

The rigid spiro[2.5]octane framework is an attractive scaffold for the construction of complex molecular architectures. Its three-dimensional nature allows for precise control over the spatial orientation of appended functional groups, a critical factor in the design of molecules with specific functions, such as catalysts or molecular receptors. bldpharm.com The synthesis of molecules with well-defined shapes is crucial for understanding and mimicking biological systems. Spirocyclic scaffolds, like that of this compound, are increasingly being utilized in the synthesis of natural product analogues and other complex organic molecules. The defined stereochemistry of the spiro center can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

Exploration in Materials Science

The unique structural characteristics of this compound also make it a candidate for exploration in materials science, particularly in the design of novel polymers and supramolecular assemblies.

Spirocyclic compounds have been investigated as monomers for the synthesis of polymers with unique properties. lu.seresearchgate.net The incorporation of rigid spirocyclic units into a polymer backbone can significantly impact its thermal and mechanical properties. For example, spirocyclic monomers can increase the glass transition temperature (Tg) of polymers, leading to materials with enhanced thermal stability. researchgate.net Furthermore, certain spirocyclic monomers can undergo polymerization with little to no shrinkage, a significant advantage in applications such as dental fillings and high-precision molding. tandfonline.comtandfonline.com While this compound itself may not be a typical monomer, its derivatives could be functionalized with polymerizable groups. The rigid spiro[2.5]octane core would impart conformational rigidity to the resulting polymer chain, potentially leading to materials with high modulus and dimensional stability.

Interactive Data Table: Potential Impact of Spiro[2.5]octane Scaffold on Polymer Properties

PropertyPotential Effect of Spiro[2.5]octane IncorporationRationale
Glass Transition Temperature (Tg)IncreaseThe rigid spirocyclic structure restricts chain mobility.
Thermal StabilityEnhancementIncreased rigidity can lead to higher decomposition temperatures.
Mechanical StrengthIncreaseThe compact and rigid scaffold can improve modulus and hardness.
Polymerization ShrinkageReduction (with suitable derivatives)Ring-opening polymerization of spirocyclic monomers can offset volume reduction. tandfonline.com

The carboxamide functional group is well-known for its ability to form strong and directional hydrogen bonds. rsc.orgethernet.edu.et This property can be exploited to construct ordered supramolecular assemblies. Molecules of this compound can, in principle, self-assemble through intermolecular hydrogen bonding to form tapes, sheets, or other well-defined nanostructures. The rigid spirocyclic core would dictate the spatial arrangement of the hydrogen-bonding motifs, providing a level of control over the resulting supramolecular architecture. nih.gov Such self-assembled materials could have applications in areas like crystal engineering, and the design of functional organic materials. The ability to form predictable, ordered structures through non-covalent interactions is a cornerstone of modern materials science. taylorandfrancis.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is paramount for the design of new drugs. nih.gov The rigid and three-dimensional nature of spirocyclic scaffolds makes them particularly valuable for structure-activity relationship (SAR) studies. bldpharm.com

The spiro[2.5]octane scaffold provides a fixed orientation for substituents, allowing chemists to systematically probe the chemical space around a biological target. sigmaaldrich.com By synthesizing and testing a series of analogues of this compound with modifications at various positions, researchers can gain insights into the key interactions required for biological activity. For example, the carboxamide group can be replaced with other functional groups (bioisosteric replacement) to investigate the importance of its hydrogen bonding and electronic properties. chem-space.comspirochem.com Substituents can also be introduced on the cyclohexane (B81311) ring to explore the steric and electronic requirements of the binding pocket. The conformational rigidity of the spiro[2.5]octane core reduces the number of possible conformations the molecule can adopt, which simplifies the interpretation of SAR data and aids in the development of pharmacophore models. nih.govdoi.org

Interactive Data Table: Systematic Modifications for a Hypothetical SAR Study of this compound

Modification SiteExample ModificationsRationale for Study
Carboxamide GroupEster, Carboxylic Acid, Amine, NitrileInvestigate the role of hydrogen bond donors/acceptors and charge.
Cyclohexane RingMethyl, Fluoro, Hydroxyl groups at various positionsProbe for specific steric or electronic interactions with the target.
Cyclopropane (B1198618) RingIntroduction of substituents (e.g., methyl)Assess the impact of modifying the shape and electronics of this part of the scaffold.
N-atom of CarboxamideMethylation, ethylation (secondary amide formation)Explore the steric tolerance and hydrogen bonding requirements at this position.

Investigation of Molecular Recognition and Binding Properties (In Vitro/Pre-clinical)

Currently, there is a notable absence of published in vitro or pre-clinical studies specifically investigating the molecular recognition and binding properties of this compound. While the rigid spiro[2.5]octane framework is a recognized motif in medicinal chemistry, appearing in the structure of various biologically active compounds, detailed research into the binding affinity, selectivity, and target interactions of the unsubstituted carboxamide derivative is not yet available in the public domain.

The exploration of spirocyclic scaffolds in drug discovery is an active area of research. For instance, the design and synthesis of rigid spirocyclic analogues have been employed to mimic the bioactive conformations of natural products that target RNA, such as the ribosomal A-site researchgate.net. These studies highlight the potential of spiro scaffolds to present functional groups in a well-defined spatial orientation, which can lead to specific and high-affinity interactions with biological macromolecules. However, without specific experimental data for this compound, any discussion of its binding properties remains speculative.

Future research in this area would likely involve screening this compound against a panel of biological targets to identify potential binding partners. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic or cell-based assays would be instrumental in quantifying binding affinities and functional effects.

Target Identification and Pathway Elucidation (Mechanistic)

Consistent with the lack of binding studies, there are currently no published mechanistic studies that identify the specific biological targets of this compound or elucidate the cellular pathways it may modulate. The process of target identification and pathway elucidation typically follows the discovery of a compound's biological activity.

General approaches to identifying the molecular targets of novel compounds include affinity chromatography, where the compound of interest is immobilized to a solid support to "pull down" its binding partners from cell lysates, and chemoproteomics techniques. Once a target is identified, further studies are required to understand how the interaction of the compound with its target affects cellular signaling and function.

While research has been conducted on other spiro-heterocycles as potential antagonists for tachykinin receptors, which are implicated in conditions like asthma and pain, this work has focused on more complex derivatives and does not include this compound itself researchgate.net.

Development of Novel Catalysts, Ligands, or Chiral Reagents

The development of novel catalysts, ligands, and chiral reagents is a significant area of chemical research, and spirocyclic structures are often valued for their conformational rigidity and defined stereochemistry. However, there is no specific information available in the scientific literature regarding the use of this compound for these applications.

The synthesis of related spiro compounds, such as spiro[2.5]octa-4,7-dien-6-ones, has been reported, highlighting synthetic methodologies that could potentially be adapted for the functionalization of the spiro[2.5]octane core rsc.org. The development of spiro-salen catalysts for the stereoregular synthesis of polyhydroxyalkanoates demonstrates the utility of spiro scaffolds in catalysis, although these catalysts are structurally distinct from this compound researchgate.net.

The potential for this compound to serve as a precursor for chiral ligands or catalysts is an area ripe for exploration. The introduction of functional groups onto the spirocyclic framework could lead to the creation of novel structures for asymmetric catalysis. However, at present, there are no published reports of such endeavors.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldPurity AnalysisReference
SpirocyclizationTrimethylsulfoxonium iodide75%NMR, MS
Radical BrominationNBS, AIBN, reflux60%HPLC
EsterificationH₂SO₄, ethanol80–85%TLC, GC-MS

How can researchers address discrepancies in reported synthetic yields for this compound derivatives under varying reaction conditions?

Level: Advanced
Answer:
Yield discrepancies arise from solvent polarity, temperature gradients, and catalyst loading. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance spirocyclization efficiency compared to non-polar alternatives .
  • Catalyst Optimization : Increasing AIBN concentration (1–2 mol%) in bromination improves radical initiation, boosting yield by 15–20% .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves by-products, ensuring >95% purity .

What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Level: Basic
Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., spiro junction at δ 1.5–2.5 ppm) .
    • High-Resolution MS : Validates molecular weight (e.g., m/z 184.23 for Ethyl 6-oxaspiro[2.5]octane-1-carboxylate) .
  • Purity Analysis :
    • HPLC : Quantifies impurities using C18 columns (acetonitrile/water mobile phase) .
    • Melting Point : Sharp melting ranges (e.g., 120–122°C) indicate crystalline purity .

What role does stereochemistry play in the biological activity of this compound derivatives, and how can it be controlled during synthesis?

Level: Advanced
Answer:
Chiral centers (e.g., at C1 or C6) influence target binding. For instance:

  • Enantioselective Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetric spirocyclization, achieving >90% enantiomeric excess (ee) .
  • Biological Impact : The (1R)-configured N-(2-amino-2-oxoethyl)-spiro derivative shows 10-fold higher enzyme inhibition than its (1S)-counterpart .
  • Analysis : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers .

How can in vitro assays be designed to evaluate the antimicrobial potential of this compound derivatives?

Level: Advanced
Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL) .
  • Mechanistic Studies : Fluorescence microscopy with SYTOX Green assesses membrane disruption .
  • Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control .

What strategies are effective for introducing functional groups onto the Spiro[2.5]octane core to enhance biological activity?

Level: Advanced
Answer:

  • Halogenation : Bromomethyl groups (via NBS) improve lipophilicity, enhancing cell permeability .
  • Ester/Amino Modifications : Ethyl esters increase metabolic stability, while carboxamide derivatives target protease inhibition .

Q. Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological ActivityReference
Bromomethyl (C5)Antimicrobial (MIC: 8 µg/mL)
Difluoro (C6,6)Kinase inhibition (IC₅₀: 0.2 µM)
Ethyl CarboxylateAntifungal (IC₅₀: 12 µM)

What are the challenges in achieving high enantiomeric purity during the synthesis of this compound derivatives, and how can they be mitigated?

Level: Advanced
Answer:

  • Racemization Risk : High temperatures during spirocyclization may racemize chiral centers. Mitigation involves low-temperature reactions (<50°C) .
  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid separates enantiomers .

How should researchers approach the optimization of reaction parameters for large-scale synthesis of this compound derivatives in laboratory settings?

Level: Advanced
Answer:

  • Scale-Up : Maintain solvent volume-to-substrate ratio (e.g., 10:1 v/w) to prevent exothermic runaway .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) reduce costs in esterification .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

Level: Advanced
Answer:

  • Library Design : Synthesize analogs with substituents at C1, C5, and C6 positions .
  • Quantitative SAR (QSAR) : Use Molinspiration or SwissADME to correlate logP with bioactivity .

What computational approaches are suitable for predicting the binding affinity of this compound derivatives with biological targets?

Level: Advanced
Answer:

  • Molecular Docking : AutoDock Vina simulates binding to enzyme active sites (e.g., CYP450) using PDB structures .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.